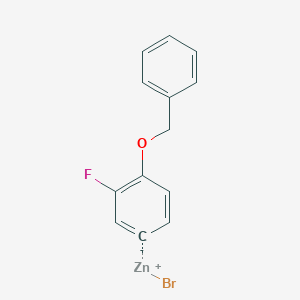
4-BenZyloxy-3-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, which forms carbon-carbon bonds. The presence of both benzyloxy and fluorine substituents on the phenyl ring enhances its reactivity and selectivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Benzyloxy-3-fluorophenylzinc bromide typically involves the reaction of 4-benzyloxy-3-fluorophenyl bromide with zinc in the presence of a suitable activator, such as lithium chloride, in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer precise control over reaction parameters, improving yield and safety. The continuous flow method also enhances mass and heat transfer, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is commonly used in Negishi coupling to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, organic halides, and bases such as potassium carbonate.
Conditions: Reactions are typically conducted under an inert atmosphere at moderate temperatures (50-100°C) in THF.
Major Products
Scientific Research Applications
4-Benzyloxy-3-fluorophenylzinc bromide is used extensively in scientific research due to its versatility:
Chemistry: It is employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It aids in the development of bioactive compounds and molecular probes.
Medicine: It is used in the synthesis of drug candidates and medicinal chemistry research.
Industry: It finds applications in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of organic halides and the subsequent coupling with the organozinc reagent .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylzinc bromide: Similar in structure but lacks the benzyloxy group, which can affect reactivity and selectivity.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a morpholino group, offering different reactivity and applications.
Uniqueness
4-Benzyloxy-3-fluorophenylzinc bromide is unique due to the presence of both benzyloxy and fluorine substituents, which enhance its reactivity and selectivity in various chemical transformations. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .
Properties
Molecular Formula |
C13H10BrFOZn |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-phenylmethoxybenzene-5-ide |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-3,5-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZIKFITRLGHSTDV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















